molecular formula C11H7BrOS B2701038 (3-Bromophenyl)(2-thienyl)methanone CAS No. 31161-47-4

(3-Bromophenyl)(2-thienyl)methanone

Cat. No. B2701038
CAS RN: 31161-47-4
M. Wt: 267.14
InChI Key: RQQDVYVFIYKWNT-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)(2-thienyl)methanone” is a chemical compound with the CAS Number: 31161-47-4 . It has a molecular weight of 267.15 . The IUPAC name for this compound is (3-bromophenyl) (2-thienyl)methanone . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 267.15 . The compound should be stored at +4°C or in a refrigerator to maintain its stability.

Scientific Research Applications

Synthesis and Antioxidant Properties

(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives have been synthesized through reactions like bromination and demethylation. These compounds, including those with bromophenol groups, have shown significant antioxidant power in vitro. The phenol with two phenolic rings and five phenolic hydroxyl groups exhibited the most potent antioxidant and radical scavenger activities, making these compounds promising molecules due to their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Carbonic Anhydrase Inhibitory Properties

Novel bromophenols, including natural products, have been synthesized and evaluated for their inhibitory properties against human cytosolic carbonic anhydrase II (hCA II) isozyme. These compounds showed effective hCA II inhibitory activity, with some displaying IC50 values in the range of 0.7–372 µM against hCA II. This suggests potential use as leads for generating novel carbonic anhydrase inhibitors, valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Optoelectronic Properties

Studies on the optoelectronic properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones have been conducted, focusing on their absorption, excitation, and fluorescence properties in various solvents. These compounds exhibit dual fluorescence with weak charge transfer separation in non-polar and polar protic/aprotic solvents. The results, supported by quantum chemistry calculations, provide insights into the effects of structure and environment on their spectroscopic properties, which are crucial for developing materials with specific optical applications (Al-Ansari, 2016).

Synthesis Techniques

Various techniques for the synthesis of bromophenol derivatives, including (3-Bromophenyl)(2-thienyl)methanone, have been explored. These techniques often involve bromination of phenol analogs and have led to the discovery of compounds with significant biological activities. For instance, some synthesized bromophenols have shown potent inhibitory activities against Candida albicans isocitrate lyase (ICL), indicating their potential as antimicrobial agents (Oh, Jeon, Han, Lee, Park, Lee, Yang, Kwon, Shin, & Lee, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

(3-bromophenyl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQDVYVFIYKWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415452
Record name (3-Bromophenyl)(2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1385694-70-1
Record name (3-Bromophenyl)(2-thienyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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